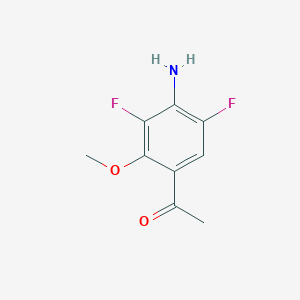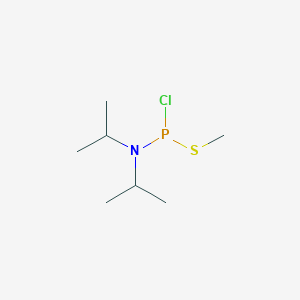
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine est un composé organophosphoré de formule moléculaire C7H17ClNPS. C'est un liquide incolore ou jaune pâle avec une odeur piquante. Ce composé est utilisé comme réactif et intermédiaire en synthèse organique, en particulier dans le domaine de la chimie organométallique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine peut être synthétisé par plusieurs méthodes :
Réaction de l'acide méthoxyphosphonique avec le chlorure de thionyle : Cette méthode implique la réaction de l'acide méthoxyphosphonique avec le chlorure de thionyle pour produire le composé souhaité.
Réaction du chlorure de méthyle et de la diisopropylamine avec l'acide sulfureux : Une autre méthode implique la réaction du chlorure de méthyle et de la diisopropylamine avec l'acide sulfureux.
Méthodes de production industrielle
Les méthodes de production industrielle de 1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine impliquent généralement une synthèse à grande échelle utilisant les réactions mentionnées ci-dessus dans des conditions contrôlées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former les produits réduits correspondants.
Substitution : Le composé peut subir des réactions de substitution où l'atome de chlore est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les nucléophiles tels que les amines et les alcools.
Principaux produits formés
Oxydation : Les oxydes correspondants du composé.
Réduction : Les produits réduits correspondants.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif et intermédiaire en synthèse organique, en particulier dans la synthèse de composés organophosphorés.
Biologie : Utilisé dans l'étude des systèmes biologiques impliquant des composés contenant du phosphore.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de 1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine implique son interaction avec des cibles moléculaires et des voies dans les réactions chimiques. Le composé peut agir comme un ligand en chimie de coordination, formant des complexes avec les métaux de transition. Il peut également participer à des réactions de phosphorylation, introduisant des atomes de phosphore dans les molécules organiques.
Applications De Recherche Scientifique
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine has several scientific research applications:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the synthesis of organophosphorus compounds.
Biology: Used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. It can also participate in phosphorylation reactions, introducing phosphorus atoms into organic molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Chloro-N,N-diisopropyl-1-méthoxyphosphanamine : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe méthylthio.
Chlorure de N,N-diisopropylméthylphosphonamidique : Structure similaire mais avec un substituant différent sur l'atome de phosphore.
Unicité
1-Chloro-N,N-diisopropyl-1-(méthylthio)phosphanamine est unique en raison de ses substituants spécifiques, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires. Son groupe méthylthio fournit une réactivité unique dans les réactions de substitution et d'oxydation, ce qui le rend précieux dans diverses applications synthétiques.
Propriétés
Formule moléculaire |
C7H17ClNPS |
|---|---|
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
N-[chloro(methylsulfanyl)phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNPS/c1-6(2)9(7(3)4)10(8)11-5/h6-7H,1-5H3 |
Clé InChI |
HQCFHNKETHLWNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
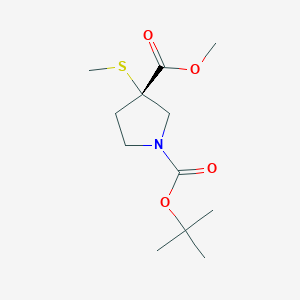
![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
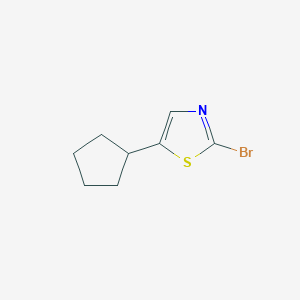
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)



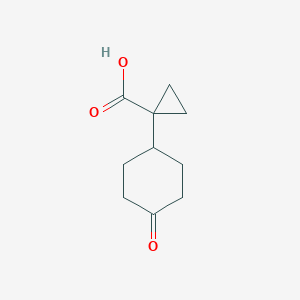
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

